Heptachlor

Description

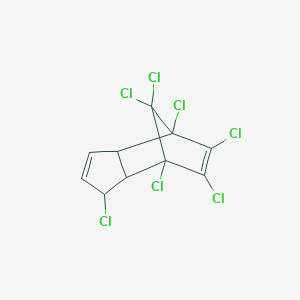

Structure

3D Structure

Properties

IUPAC Name |

1,5,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]deca-3,8-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl7/c11-4-2-1-3-5(4)9(15)7(13)6(12)8(3,14)10(9,16)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCCEHPWNOQAEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl7 | |

| Record name | HEPTACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEPTACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020679 | |

| Record name | Heptachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Heptachlor is a white to light tan waxy looking solid. Noncombustible. Insoluble in water. Can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. Used as an insecticide., White to light-tan crystals with a camphor-like odor. [insecticide]; [NIOSH], WHITE CRYSTALS OR TAN WAXY SOLID WITH CHARACTERISTIC ODOUR., White to light-tan crystals with a camphor-like odor., White to light-tan crystals with a camphor-like odor. [insecticide] | |

| Record name | HEPTACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/236 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEPTACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEPTACHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/618 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Heptachlor | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0311.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NTP, 1992), 145 °C @ 1.5 MM HG, 293 °F (decomposes), 293 °F (Decomposes) | |

| Record name | HEPTACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEPTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEPTACHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/618 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Heptachlor | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0311.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), g/100 ml solvent @ 27 °C: acetone 75, benzene 106, carbon tetrachloride 112, cyclohexanone 119, alcohol 4.5, xylene 102, Soluble in hexane., Soluble in ethyl ether, ethanol, ligroin, In water, 0.18 mg/l @ 25 °C, Solubility in water: none, 0.0006% | |

| Record name | HEPTACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEPTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEPTACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Heptachlor | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0311.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.66 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.57 @ 9 °C, 1.6 g/cm³, 1.66 | |

| Record name | HEPTACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEPTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEPTACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEPTACHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/618 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Heptachlor | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0311.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.0003 mmHg at 77 °F (NTP, 1992), 0.0003 [mmHg], 4.0X10-4 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 0.053, 0.0003 mmHg at 77 °F, (77 °F): 0.0003 mmHg | |

| Record name | HEPTACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/236 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEPTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEPTACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEPTACHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/618 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Heptachlor | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0311.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

... Technical grade heptachlor usually consists of 72% heptachlor and 28% impurities; These impurities are primarily trans-chlordane, cis-chlordane, and nonachlor. | |

| Record name | HEPTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to light tan waxy solid, White to light tan crystals. | |

CAS No. |

76-44-8 | |

| Record name | HEPTACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptachlor [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | heptachlor | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptachlor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEPTACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEPTACHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/618 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

203 to 205 °F (NTP, 1992), 95-96 °C, 203 °F | |

| Record name | HEPTACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEPTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEPTACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEPTACHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/618 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Heptachlor | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0311.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Heptachlor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to the organochlorine pesticide, heptachlor. It also delves into its metabolic pathways and proposed mechanisms of action at the cellular level.

Chemical Identity and Physical Properties

This compound is a synthetic chlorinated cyclodiene insecticide.[1] First introduced in the mid-20th century, its use has been significantly restricted due to its persistence in the environment and adverse health effects.[2] In biological systems and the environment, this compound is oxidized to the more stable and often more toxic this compound epoxide.[3]

Chemical Structures

The chemical structures of this compound and its primary metabolite, this compound epoxide, are depicted below.

Physicochemical Properties

The following tables summarize the key chemical and physical properties of this compound and this compound epoxide.

Table 1: Chemical Identification of this compound and this compound Epoxide

| Property | This compound | This compound Epoxide |

| IUPAC Name | 1,4,5,6,7,8,8-Heptachloro-3a,4,7,7a-tetrahydro-4,7-methanoindene | 2,3,4,5,6,7,7-Heptachloro-1a,1b,5,5a,6,6a-hexahydro-2,5-methano-2H-indeno[1,2-b]oxirene |

| Molecular Formula | C₁₀H₅Cl₇ | C₁₀H₅Cl₇O |

| CAS Number | 76-44-8 | 1024-57-3 |

| Molar Mass | 373.32 g/mol | 389.32 g/mol |

| Appearance | White to light tan crystalline solid | White crystalline solid |

| Odor | Camphor-like | Odorless |

Table 2: Physical Properties of this compound and this compound Epoxide

| Property | This compound | This compound Epoxide |

| Density | 1.57–1.59 g/cm³ | Not available |

| Melting Point | 95–96 °C | 160–161.5 °C |

| Boiling Point | 135–145 °C at 1-1.5 mmHg | Not available |

| Water Solubility | 0.056 mg/L at 25°C | 0.35 mg/L at 25°C |

| Vapor Pressure | 3 x 10⁻⁴ mmHg at 25°C | Not available |

| Octanol-Water Partition Coefficient (log Kow) | 5.44 | 5.40 |

Chemical Synthesis

This compound is synthesized through a Diels-Alder reaction between hexachlorocyclopentadiene (B6142220) and cyclopentadiene, which forms an intermediate called chlordene.[1] This intermediate is then chlorinated and treated with hydrogen chloride in the presence of a Lewis acid catalyst to produce this compound.[1]

Analytical Methodology

The detection and quantification of this compound and its epoxide in environmental and biological samples are crucial for monitoring and risk assessment. The most common analytical techniques are gas chromatography with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS).

Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound in an environmental sample, such as water or soil, is outlined below.

Detailed Experimental Protocol: EPA Method 8081B

The following is a summarized protocol based on the principles of EPA Method 8081B for the analysis of organochlorine pesticides in water.

1. Sample Preparation and Extraction:

-

A 1-liter water sample is collected in a clean glass container.

-

The sample is extracted with methylene chloride using a separatory funnel or a continuous liquid-liquid extractor.

-

The extract is dried by passing it through a column of anhydrous sodium sulfate.

2. Concentration:

-

The dried extract is concentrated to a small volume (e.g., 1 mL) using a Kuderna-Danish (K-D) concentrator.

3. Cleanup (if necessary):

-

If interferences are present, a cleanup step using a Florisil column is performed.

-

The concentrated extract is applied to the top of the Florisil column.

-

The column is eluted with solvents of increasing polarity to separate the pesticides from interfering compounds.

4. Gas Chromatography (GC) Analysis:

-

Injector: A splitless injection is typically used to introduce the sample onto the GC column.

-

Column: A non-polar capillary column (e.g., DB-5 or equivalent) is commonly used for the primary analysis. A second, different polarity column is used for confirmation.

-

Oven Temperature Program: A temperature program is used to separate the different pesticides. For example, starting at a lower temperature and ramping up to a higher temperature.

-

Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like this compound. Mass Spectrometry (MS) can be used for definitive identification.

5. Quantification:

-

The concentration of this compound and this compound epoxide in the sample is determined by comparing the peak areas or heights from the sample chromatogram to those of known calibration standards.

Metabolism and Toxicological Significance

In mammals, this compound is readily absorbed and metabolized in the liver to this compound epoxide.[3] This biotransformation is a critical step as this compound epoxide is generally more persistent and toxic than the parent compound.[3]

Metabolic Pathway in Rats

The metabolic pathway of this compound in rats involves several steps, leading to more polar compounds that can be excreted.

Source: Adapted from descriptions of rat metabolism.

Proposed Mechanism of Action and Signaling Pathways

This compound is classified as a possible human carcinogen.[3] Its tumor-promoting effects are thought to occur through epigenetic mechanisms rather than direct genotoxicity. Research suggests that this compound epoxide can interfere with key cellular signaling pathways.

Proposed Signaling Pathway for Tumor Promotion

Studies in mouse hepatoma cells suggest that this compound epoxide may promote tumors by activating the tyrosine kinase growth factor receptor pathway.[5] This leads to the activation of Phospholipase C gamma 1 (PLCγ1) and subsequent induction of the transcription factor Activator Protein-1 (AP-1), which is involved in cell proliferation and differentiation.[5]

References

- 1. This compound (Ref: ENT 15152) [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 4. This compound Epoxide | C10H5Cl7O | CID 15559699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effects of this compound epoxide on components of various signal transduction pathways important in tumor promotion in mouse hepatoma cells. Determination of the most sensitive tumor promoter related effect induced by this compound epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Heptachlor CAS number and molecular formula

An In-depth Technical Guide to Heptachlor for Scientific Professionals

This compound is a persistent organochlorine insecticide that was widely used for agricultural and structural pest control.[1][2] Although its use has been severely restricted in many countries due to its environmental persistence and adverse health effects, its legacy of contamination and potential for human exposure continue to make it a subject of significant scientific interest.[1][2][3] This guide provides a comprehensive overview of this compound, focusing on its chemical properties, toxicological profile, and the analytical methodologies used for its detection, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to light tan crystalline solid with a camphor-like odor.[4][5] Its chemical identity and key physical properties are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 76-44-8[1][4][6][7] |

| Molecular Formula | C₁₀H₅Cl₇[1][2][6][7] |

| Molecular Weight | 373.32 g/mol [1][6][8] |

| IUPAC Name | 1,4,5,6,7,8,8-Heptachloro-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene[1] |

| Synonyms | Agroceres, Heptagran, Velsicol 104, Drinox[3][6][8] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Melting Point | 95-96 °C[1][4] |

| Boiling Point | 135-145 °C at 1-1.5 mmHg[1] |

| Water Solubility | 0.056 mg/L at 25 °C[1][4] |

| Vapor Pressure | 0.0003 mmHg at 25 °C[1] |

| Octanol-Water Partition Coefficient (log Kow) | 5.27 - 6.10[1][9] |

| Henry's Law Constant | 2.3 x 10⁻³ atm-m³/mol[1] |

Toxicology and Mechanism of Action

This compound is toxic to humans and animals, with the central nervous system being a primary target.[5][10] It is readily absorbed through the skin, lungs, and gastrointestinal tract.[4][5] In mammals, this compound is rapidly metabolized in the liver to this compound epoxide, a more toxic and persistent compound that accumulates in fatty tissues.[4][11]

Table 3: Acute Toxicity of this compound and this compound Epoxide

| Compound | Test Animal | Route | LD₅₀ Value (mg/kg) |

| This compound | Rat (male) | Oral | 100[11] |

| This compound | Rat (female) | Oral | 162[11] |

| This compound | Mouse | Oral | 68[1] |

| This compound | Guinea Pig | Oral | 116[1][4] |

| This compound | Rat (male) | Dermal | 195[11] |

| This compound Epoxide | Rat | Oral | 46.5 - 62[1][11] |

Signaling Pathways and Cellular Effects

This compound is considered a non-genotoxic carcinogen, suggesting it promotes tumors through epigenetic mechanisms.[12] Research indicates that this compound and its epoxide interfere with key cellular signaling pathways, leading to mitogenic activity and inhibition of apoptosis.[12]

Key molecular mechanisms include:

-

GABA Receptor Antagonism : Like other cyclodiene insecticides, this compound is believed to act as a non-competitive antagonist of the GABA-gated chloride channel in nerve cells, leading to CNS hyperexcitability and convulsions.[5][9]

-

Activation of Kinase Pathways : this compound has been shown to activate protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), which are crucial for cell proliferation.[12]

-

Inhibition of Apoptosis : The compound can inhibit TGF-β-induced apoptosis and the release of cytochrome c.[12] It also increases the levels of the anti-apoptotic protein Bcl-2.[12]

-

Tyrosine Kinase Pathway : Studies on this compound epoxide suggest that the tyrosine kinase growth factor receptor pathway is a critical target, with effects observed on downstream components like PLCγ1 and AP-1 DNA binding.[13]

Caption: Mitogenic and anti-apoptotic signaling pathways affected by this compound.

Metabolism and Environmental Fate

This compound is persistent in the environment, with a half-life that can extend for years in soil.[1] It is metabolized by animals and bacteria or transformed by photolytic action into this compound epoxide.[3][14] This epoxide is more water-soluble and more persistent than the parent compound, leading to its bioaccumulation in the fatty tissues of organisms and biomagnification up the food chain.[1][4]

Caption: Primary metabolic conversion of this compound to this compound Epoxide.

Experimental Protocols: Analytical Methods

The detection and quantification of this compound and its epoxide in environmental and biological samples are critical for exposure assessment and regulatory compliance. The standard methods involve chromatographic techniques.

Protocol: Analysis by Gas Chromatography (GC)

Gas chromatography, particularly with an electron capture detector (GC-ECD) or coupled with mass spectrometry (GC/MS), is the most common method for analyzing this compound.[15]

1. Sample Preparation and Extraction:

-

Water Samples : Liquid-liquid extraction is performed using a nonpolar solvent like pentane (B18724) or hexane.[16]

-

Soil/Sediment Samples : Extraction is typically done with solvents such as methylene (B1212753) chloride, acetone-hexane, or methylene chloride-methanol.[15]

-

Biological Tissues (e.g., Adipose Tissue, Blood) : The process involves lipid extraction followed by solvent partitioning.[15]

2. Cleanup and Fractionation:

-

After extraction, the sample extract is "cleaned up" to remove interfering co-extracted substances (e.g., lipids, pigments).

-

This is commonly achieved using column chromatography with adsorbents like Florisil or silica (B1680970) gel.[15] The analytes are eluted with a specific solvent mixture.

3. GC Analysis:

-

Instrument : Gas Chromatograph with an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds. GC/MS provides more definitive identification.

-

Column : A capillary column with a nonpolar or semi-polar stationary phase is used to separate this compound from other organochlorine pesticides.

-

Detection : The ECD detects the analytes as they elute from the column. For GC/MS, identification is based on the mass spectrum of the compound.

-

Quantification : The concentration is determined by comparing the peak area of the analyte in the sample to that of a known analytical standard.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. britannica.com [britannica.com]

- 3. cms3.revize.com [cms3.revize.com]

- 4. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 5. This compound/Heptachlor Epoxide | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 6. scbt.com [scbt.com]

- 7. This compound [webbook.nist.gov]

- 8. 76-44-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | C10H5Cl7 | CID 3589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. This compound - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Possible mechanisms underlying the mitogenic action of this compound in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of this compound epoxide on components of various signal transduction pathways important in tumor promotion in mouse hepatoma cells. Determination of the most sensitive tumor promoter related effect induced by this compound epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. ANALYTICAL METHODS - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

Synthesis and discovery of Heptachlor insecticide

An In-depth Technical Guide to the Synthesis and Discovery of Heptachlor

Introduction

This compound (1,4,5,6,7,8,8-heptachloro-3a,4,7,7a-tetrahydro-4,7-methanoindene) is a chlorinated cyclodiene insecticide first introduced in the United States in 1952.[1][2] It was initially isolated from technical-grade chlordane (B41520) in 1946 and was used extensively for several decades to control termites, soil insects, and ants.[1][3] Its high efficacy as a non-systemic stomach and contact insecticide made it a popular choice for agricultural and structural applications.[4][5] However, due to its extreme environmental persistence, potential for bioaccumulation, and classification as a possible human carcinogen, its use has been severely restricted in the United States since the 1980s.[5][6]

This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and toxicological profile of this compound, intended for researchers and professionals in the fields of chemistry and drug development.

Chemical Synthesis

The commercial production of this compound is a two-step process that begins with the synthesis of an intermediate compound, chlordene (B1668713), followed by a selective chlorination reaction.[1][7]

-

Step 1: Diels-Alder Reaction to form Chlordene The synthesis starts with a Diels-Alder condensation reaction, a [4+2] cycloaddition, between hexachlorocyclopentadiene (B6142220) and cyclopentadiene (B3395910). This reaction forms the key intermediate, chlordene.[1][4]

-

Step 2: Free-Radical Chlorination Chlordene is then subjected to free-radical chlorination to produce this compound.[1] This step involves the substitution of a hydrogen atom with a chlorine atom. The reaction is typically carried out using chlorine gas or sulfuryl chloride, often in a solvent like carbon tetrachloride and in the presence of a catalyst such as Fuller's earth or under UV light.[2][6][8]

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This protocol is a representative methodology based on the described chemical reactions.

-

Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap. Maintain an inert atmosphere using nitrogen gas.

-

Diels-Alder Reaction:

-

Charge the flask with hexachlorocyclopentadiene dissolved in a suitable solvent such as toluene.

-

Cool the mixture in an ice bath to 0-5°C.

-

Slowly add an equimolar amount of cyclopentadiene to the stirred solution via the dropping funnel over a period of 1-2 hours, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using Gas Chromatography (GC).

-

-

Chlorination:

-

Once the formation of chlordene is confirmed, cool the reaction mixture again to 0-5°C.

-

Introduce a catalyst, such as a small amount of Fuller's earth.[2]

-

Slowly bubble chlorine gas through the solution or add a chlorinating agent like sulfuryl chloride dropwise. The reaction is exothermic and requires careful temperature control.

-

Expose the reaction to UV light to facilitate the free-radical substitution.

-

Continue the chlorination until GC analysis shows the desired conversion of chlordene to this compound.

-

-

Workup and Purification:

-

Quench the reaction by adding a suitable reagent to neutralize any remaining chlorinating agent.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

-

Insecticidal Activity Bioassay (Illustrative Protocol)

This protocol describes a common method for assessing the contact toxicity of an insecticide.

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent like acetone. Create a series of serial dilutions from the stock solution to obtain a range of desired concentrations.

-

Treatment of Surfaces:

-

Using a micropipette, evenly apply a fixed volume (e.g., 1 mL) of each this compound dilution to the inner surface of a series of glass petri dishes.

-

Prepare a control group using only the solvent.

-

Allow the solvent to evaporate completely, leaving a thin, uniform film of the insecticide.[9]

-

-

Insect Exposure:

-

Introduce a known number of test insects (e.g., 20-25 adult termites or fruit flies) into each petri dish.

-

Seal the dishes with a ventilated lid to prevent escape while allowing air circulation.

-

-

Observation and Data Collection:

-

Maintain the bioassay under controlled conditions of temperature (e.g., 25 ± 2°C) and humidity.

-

Record insect mortality at specified time intervals (e.g., 4, 8, 12, and 24 hours).[10]

-

Consider insects that are unable to move when prodded as dead.

-

-

Data Analysis:

-

Correct the mortality data for any deaths in the control group using Abbott's formula.

-

Perform a probit analysis on the dose-response data to calculate the LC50 (the concentration that is lethal to 50% of the test population).

-

Mechanism of Action: GABA Receptor Antagonism

This compound exerts its neurotoxic effects by acting as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor.[11][12] GABA is the primary inhibitory neurotransmitter in the insect central nervous system.[13]

-

Normal Inhibition: In a resting neuron, the GABA receptor's integrated chloride ion channel is closed. When GABA binds to its receptor, the channel opens, allowing chloride ions (Cl-) to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus inhibiting the nerve signal.

-

This compound Interference: this compound and its more potent metabolite, this compound epoxide, bind to a site within the chloride channel of the GABA receptor complex.[11][14] This binding physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor.

-

Resulting Hyperexcitation: The blockage of the inhibitory GABA signal leads to a state of uncontrolled neuronal firing, or hyperexcitation, in the central nervous system. This results in symptoms such as tremors, convulsions, paralysis, and ultimately, death of the insect.[15]

Quantitative Data

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₅Cl₇ | [6] |

| Molar Mass | 373.32 g/mol | [6][16] |

| Appearance | White to tan waxy solid | [6][16] |

| Odor | Camphorous | [6][16] |

| Density | 1.58 g/cm³ | [6] |

| Melting Point | 95-96 °C | [6][17] |

| Boiling Point | 135-145 °C at 1-1.5 mmHg | [6] |

| Water Solubility | 0.056 mg/L at 25 °C | [6] |

| Vapor Pressure | 3 x 10⁻⁴ mmHg at 20 °C | [6] |

| Log K_ow_ | ~5.27 | [6] |

| Henry's Law Constant | 2.3 x 10⁻³ atm·m³/mol | [6] |

Toxicological Data

This compound exhibits moderate to high acute toxicity. Its primary metabolite, this compound epoxide, is generally more toxic.[6]

| Organism | Route | LD50 / LC50 Value | Reference(s) |

| Rat | Oral | 40 - 162 mg/kg | [6] |

| Rat (this compound Epoxide) | Oral | 46.5 - 60 mg/kg | [6] |

| Mouse | Oral | 68 mg/kg | [6] |

| Guinea Pig | Oral | 116 mg/kg | [6] |

| Rabbit | Dermal | >2000 mg/kg | [3] |

| Mallard Duck | Oral | 2080 mg/kg | [3] |

| Bobwhite Quail | 8-day Dietary | 450 - 700 ppm | [3] |

| Rainbow Trout | 96-hour | 7.4 - 20 µg/L | [3] |

| Bluegill Sunfish | 96-hour | 5.3 - 13 µg/L | [3] |

Environmental Persistence

This compound is a persistent organic pollutant (POP) that can remain in the environment for years.[6]

| Medium | Half-life | Reference(s) |

| Air | ~1.3 – 4.2 days | [6] |

| Water | ~0.03 – 0.11 years | [6] |

| Soil | ~0.11 – 2 years | [1][6] |

Conclusion

This compound is a potent cyclodiene insecticide whose discovery was a significant event in the mid-20th century chemical industry. Its synthesis via a Diels-Alder reaction followed by chlorination is a classic example of organochlorine production. While its efficacy is undisputed, its mechanism of action as a GABA receptor antagonist and its profound environmental persistence have led to its prohibition for most uses. The study of this compound provides valuable insights into the design, mechanism, and environmental impact of chlorinated insecticides.

References

- 1. Chlordane and this compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound (EHC 38, 1984) [inchem.org]

- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 4. This compound (Ref: ENT 15152) [sitem.herts.ac.uk]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. This compound/Heptachlor Epoxide | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 9. journals.rdagriculture.in [journals.rdagriculture.in]

- 10. entomoljournal.com [entomoljournal.com]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. Blocking actions of this compound at an insect central nervous system GABA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HEALTH EFFECTS - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound | C10H5Cl7 | CID 3589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Heptachlor in Insects

Audience: Researchers, scientists, and drug development professionals.

Core Focus: Elucidation of the molecular interactions and physiological consequences of heptachlor and its epoxide metabolite on the insect nervous system.

Executive Summary

This compound, a cyclodiene organochlorine insecticide, and its more stable and often more potent metabolite, this compound epoxide, exert their primary toxic effects on insects by acting as potent neurotoxicants. The core mechanism of action is the non-competitive antagonism of the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-gated chloride channel (GABAa receptor), within the insect's central nervous system (CNS). This action inhibits the normal hyperpolarizing influx of chloride ions, leading to a state of hyperexcitability, convulsions, and ultimately, the death of the insect. This guide provides a detailed overview of this mechanism, the key experimental evidence, and the methodologies used to establish these findings.

Primary Molecular Target: The Insect GABAa Receptor

The principal target for this compound and its epoxide in insects is the ionotropic GABAa receptor, a ligand-gated ion channel. In the insect CNS, GABA is the primary inhibitory neurotransmitter. The binding of GABA to its receptor normally triggers the opening of an associated chloride (Cl⁻) channel, leading to an influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus maintaining inhibitory tone within the nervous system.

This compound and this compound epoxide disrupt this process by binding to a site on the GABAa receptor complex that is distinct from the GABA binding site itself. This allosteric binding induces a conformational change in the receptor that blocks the chloride channel, preventing the influx of chloride ions even when GABA is bound.[1][2] This mode of action classifies them as non-competitive antagonists. The block is reported to be voltage-independent.[1][2]

Binding Site Specificity

Evidence suggests that cyclodiene insecticides, including this compound, interact with the picrotoxinin (B1677863) binding site on the GABAa receptor. This is supported by the observation that both this compound and its epoxide inhibit the binding of [³⁵S]-t-butylbicyclophosphorothionate ([³⁵S]TBPS), a radioligand that specifically labels the picrotoxinin site.[1][2] Further evidence comes from cross-resistance studies, where insect strains resistant to cyclodienes also show resistance to picrotoxinin.

Signaling Pathway and Physiological Effects

The binding of this compound or its epoxide to the GABAa receptor initiates a cascade of physiological events culminating in insect mortality. The signaling pathway is direct and disruptive to normal neuronal function.

Diagram: this compound's Mechanism of Action on the Insect GABAa Receptor

Caption: this compound non-competitively blocks the GABAa receptor's chloride channel.

The sequence of events is as follows:

-

Binding: this compound or this compound epoxide binds to the picrotoxinin site on the GABAa receptor-chloride channel complex.

-

Channel Blockade: This binding event prevents the chloride channel from opening, even when GABA is bound to the receptor.

-

Inhibition of Chloride Influx: The flow of chloride ions into the neuron is blocked.

-

Loss of Inhibition: Without the hyperpolarizing effect of chloride influx, the neuron is not properly inhibited.

-

Hyperexcitation: This loss of inhibitory signaling leads to uncontrolled nerve firing in the central nervous system.

-

Symptoms and Death: The hyperexcitation manifests as tremors, convulsions, and ultimately leads to the death of the insect.

Experimental Evidence and Methodologies

The mechanism of action of this compound has been elucidated through several key experimental techniques.

Electrophysiology

Electrophysiological studies on identified neurons, such as the fast coxal depressor motor neuron (Df) in the cockroach (Periplaneta americana), have been pivotal.[1][2]

-

Detailed Methodology:

-

Preparation: The insect is dissected to expose the ventral nerve cord and the cell body of the target motor neuron.

-

Recording: A microelectrode is used to impale the neuron's cell body to record its membrane potential (current-clamp) or to hold the potential constant and measure the current (voltage-clamp).

-

GABA Application: A micropipette is used to apply a controlled amount of GABA onto the neuron's surface, which typically induces a hyperpolarization or an inward chloride current.

-

This compound Application: The preparation is then perfused with a saline solution containing this compound or this compound epoxide.

-

Observation: GABA is reapplied in the presence of the insecticide. A reduction or complete block of the GABA-induced hyperpolarization or chloride current indicates an antagonistic effect. The non-competitive nature is inferred if the antagonism is not overcome by increasing concentrations of GABA.

-

Diagram: Electrophysiological Workflow

Caption: Workflow for electrophysiological analysis of this compound's effect.

GABA-Activated ³⁶Cl⁻ Uptake Assays

This functional assay directly measures the ability of the GABAa receptor to transport chloride ions.

-

Detailed Methodology:

-

Membrane Preparation: Microsacs (sealed membrane vesicles) are prepared from the ventral nerve cords of insects, such as the cockroach. These microsacs contain functional GABAa receptors.

-

Incubation: The microsacs are incubated in a buffer containing radioactive ³⁶Cl⁻.

-

GABA Stimulation: GABA is added to the solution to open the chloride channels, allowing the influx of ³⁶Cl⁻ into the microsacs.

-

Inhibitor Testing: In parallel experiments, the microsacs are pre-incubated with this compound or this compound epoxide before the addition of GABA.

-

Quenching and Filtration: The uptake is stopped rapidly (quenched), and the microsacs are collected by filtration.

-

Quantification: The amount of radioactivity trapped inside the microsacs is measured using a scintillation counter. A reduction in ³⁶Cl⁻ uptake in the presence of this compound indicates a blockade of the channel.

-

[³⁵S]TBPS Radioligand Binding Assays

This binding assay is used to determine if a compound interacts with the picrotoxinin binding site of the GABAa receptor.

-

Detailed Methodology:

-

Membrane Preparation: A membrane homogenate is prepared from insect nervous tissue, typically the brain or nerve cords.

-

Incubation: The membrane preparation is incubated with a known concentration of [³⁵S]TBPS.

-

Competition Assay: In separate tubes, the membranes are co-incubated with [³⁵S]TBPS and varying concentrations of a test compound (e.g., this compound or this compound epoxide).

-

Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration.

-

Quantification: The radioactivity on the filter is measured. A decrease in [³⁵S]TBPS binding in the presence of this compound indicates that it competes for or allosterically modifies the [³⁵S]TBPS binding site.

-

Data Analysis: The data is used to calculate the inhibitory concentration (IC₅₀) of the test compound.

-

Quantitative Data Summary

Table 1: Effects of this compound and this compound Epoxide on Insect GABAa Receptor Function

| Experimental Assay | Insect Species | Preparation | Effect of this compound/Epoxide | Potency Comparison | Reference |

| Electrophysiology | Periplaneta americana | Fast coxal depressor motor neuron (Df) | Block of GABA-induced current | Non-competitive antagonism | [1][2] |

| GABA-activated ³⁶Cl⁻ Uptake | Periplaneta americana | Ventral nerve cord microsacs | Inhibition of GABA-stimulated ³⁶Cl⁻ influx | This compound and its epoxide show no significant difference in potency. | [1][2] |

| [³⁵S]TBPS Binding | Housefly & Cockroach | Nerve/Brain membranes | Inhibition of [³⁵S]TBPS binding | Both compounds are effective inhibitors. | [1][2] |

Table 2: Comparative Inhibitory Data of Cyclodiene Insecticides on GABA Receptors

| Compound | Assay | Preparation | IC₅₀ / Kᵢ Value | Reference |

| Dieldrin | Electrophysiology | Cockroach neurons | 16 nM (IC₅₀) | N/A |

| This compound Epoxide | ³⁶Cl⁻ Influx | Rat brain microsacs | > this compound | N/A |

| This compound | ³⁶Cl⁻ Influx | Rat brain microsacs | Weaker than epoxide | N/A |

Note: Specific IC₅₀ values for this compound and its epoxide on insect GABA receptors are not consistently reported in the reviewed literature abstracts. The data from rat brain microsacs indicates that this compound epoxide is a more potent inhibitor of GABA-induced chloride flux than this compound in that system.

Logical Relationships and Workflow

The process of characterizing the mechanism of action of an insecticide like this compound follows a logical progression from identifying the physiological effect to pinpointing the molecular target.

Diagram: Logical Workflow for Mechanism of Action Elucidation

Caption: Logical progression for identifying this compound's mechanism of action.

Conclusion for Drug Development Professionals

The well-characterized mechanism of this compound's action on the insect GABAa receptor highlights this receptor as a validated target for insecticide development. The non-competitive blockade of the chloride channel at the picrotoxinin site offers a distinct target from other insecticide classes that act on acetylcholinesterase or sodium channels. For drug development, key takeaways include:

-

Target Specificity: The differences between insect and vertebrate GABAa receptors can be exploited to develop insecticides with greater selectivity and reduced off-target effects in mammals.

-

Resistance Mechanisms: Resistance to cyclodienes is often associated with a single point mutation in the GABAa receptor subunit. Understanding the structural basis of this resistance is crucial for designing new compounds that can overcome it.

-

Screening Assays: The electrophysiological, chloride flux, and radioligand binding assays described herein serve as a robust platform for screening new chemical entities for their potential as GABAa receptor-targeting insecticides.

The detailed understanding of how this compound functions at a molecular level provides a solid foundation for the rational design of next-generation insecticides with improved safety and efficacy profiles.

References

The Enduring Legacy of Heptachlor: A Technical Guide to its Environmental Fate and Persistence

For Researchers, Scientists, and Drug Development Professionals

Heptachlor, a cyclodiene organochlorine insecticide, was once widely employed for agricultural and domestic pest control. Its use has been largely discontinued (B1498344) due to its significant environmental persistence and potential for bioaccumulation. This technical guide provides an in-depth analysis of the environmental fate of this compound, detailing its degradation pathways, persistence in various environmental compartments, and the methodologies used for its detection and study.

Physicochemical Properties and Environmental Mobility

This compound is a white to light tan crystalline solid with low water solubility and a high octanol-water partition coefficient (Log K_ow_), indicating its lipophilic nature. These properties govern its environmental distribution, leading to strong adsorption to soil and sediment particles and a high potential for bioaccumulation in the fatty tissues of organisms.[1] While its mobility in soil is generally low due to strong adsorption, its persistence allows for the potential of gradual leaching into groundwater over extended periods. Volatilization from soil surfaces, particularly when moist, can be a significant route of dissipation into the atmosphere.

Data on Environmental Persistence

The persistence of this compound and its primary metabolite, this compound epoxide, is a key feature of their environmental impact. The following tables summarize the quantitative data on their half-lives in various environmental media and their potential for bioaccumulation.

Table 1: Half-Life of this compound and this compound Epoxide in Environmental Compartments

| Compound | Environmental Compartment | Half-Life | References |

| This compound | Air | ~1.3–4.2 days | [2] |

| Water | ~0.03–0.11 years (11-40 days) | [2] | |

| Soil | ~0.11–0.34 years (40-124 days) to 2 years | [2] | |

| This compound Epoxide | Water | More persistent than this compound | [2] |

| Soil | Very resistant, can persist for several years | [3] |

Table 2: Bioaccumulation and Partitioning Coefficients

| Compound | Parameter | Value | References |

| This compound | Log K_ow_ | 5.44 | [1] |

| Bioconcentration Factor (BCF) in fish | 200 to 37,000 | [4] | |

| This compound Epoxide | Log K_ow_ | 5.40 | [1] |

| Estimated BCF in mussels | 1,698 | [1] | |

| Estimated BCF in oysters | 851 | [1] | |

| Estimated BCF in Asiatic clam fat | 2,330 | [1] |

Environmental Degradation Pathways

This compound undergoes transformation in the environment through biotic and abiotic processes, primarily forming the more stable and often more toxic metabolite, this compound epoxide. Other degradation products have also been identified.

Biotic Degradation

Microorganisms in soil and water play a crucial role in the transformation of this compound. The primary biotic degradation pathway involves the epoxidation of this compound to form this compound epoxide. Further microbial action can lead to the formation of other metabolites such as 1-hydroxychlordene (B150176) and chlordene (B1668713) epoxide.

Microbial degradation pathways of this compound.

Abiotic Degradation

This compound can also be degraded by abiotic processes such as photolysis and hydrolysis. In the atmosphere, it can react with hydroxyl radicals. In aquatic environments, hydrolysis can lead to the formation of 1-hydroxychlordene, which can then be microbially converted to this compound epoxide.

Abiotic degradation pathways of this compound.

Experimental Protocols for Environmental Analysis

The accurate determination of this compound and its metabolites in environmental samples is crucial for assessing contamination levels and understanding its fate. The following sections detail the typical methodologies employed for various environmental matrices, largely based on U.S. Environmental Protection Agency (EPA) methods.

General Analytical Workflow

The analysis of this compound in environmental samples generally follows a multi-step process involving sample collection, extraction, cleanup, and instrumental analysis.

General workflow for this compound analysis.

Analysis in Soil and Sediment

1. Sample Preparation:

-

Air-dry the soil or sediment sample at room temperature to a constant weight.

-

Grind the sample to a fine powder and sieve to ensure homogeneity.

-

Mix a subsample with anhydrous sodium sulfate (B86663) to remove residual moisture.

2. Extraction (EPA Method 3540C - Soxhlet Extraction):

-

Place the prepared sample into a Soxhlet extraction thimble.

-

Extract the sample for 16-24 hours with a suitable solvent, typically a mixture of hexane (B92381) and acetone (B3395972) or dichloromethane (B109758).

-

Concentrate the extract using a Kuderna-Danish (K-D) concentrator.

3. Cleanup (EPA Method 3620B - Florisil Cleanup):

-

Pass the concentrated extract through a Florisil column to remove interfering polar compounds.

-

Elute the column with solvents of increasing polarity. This compound and this compound epoxide are typically found in the non-polar fraction.

4. Instrumental Analysis (EPA Method 8081B):

-

Analyze the cleaned extract using a gas chromatograph equipped with an electron capture detector (GC-ECD) for sensitive detection of chlorinated compounds.

-

Confirmation of the identity and concentration of the analytes is typically performed using gas chromatography-mass spectrometry (GC-MS).

Analysis in Water

1. Sample Preparation:

-

Collect water samples in amber glass bottles and store at 4°C.

-

Adjust the pH of the sample to neutral.

2. Extraction (EPA Method 3510C - Liquid-Liquid Extraction):

-

Transfer a known volume of the water sample (typically 1 liter) to a separatory funnel.

-

Perform a series of extractions with dichloromethane or another suitable non-polar solvent.

-

Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.

-

Concentrate the extract using a K-D concentrator.

3. Cleanup and Instrumental Analysis:

-

The cleanup and instrumental analysis steps are similar to those described for soil and sediment samples.

Analysis in Biota (e.g., Fish Tissue)

1. Sample Preparation:

-

Homogenize the tissue sample.

-

Mix the homogenized tissue with anhydrous sodium sulfate to form a dry, free-flowing powder.

2. Extraction:

-

Perform a Soxhlet extraction with a suitable solvent mixture, such as hexane/acetone.

3. Cleanup (Lipid Removal):

-

Due to the high lipid content in biological samples, a lipid removal step is crucial. This is often achieved using gel permeation chromatography (GPC) (EPA Method 3640A).

-

A subsequent Florisil cleanup step may also be necessary to remove other interferences.

4. Instrumental Analysis:

-

The instrumental analysis is performed using GC-ECD for quantification and GC-MS for confirmation, as with other matrices.

Conclusion

This compound and its primary metabolite, this compound epoxide, are persistent organic pollutants that pose a long-term risk to the environment due to their stability and potential for bioaccumulation. Understanding their environmental fate requires a multi-faceted approach, combining field monitoring with detailed laboratory analysis. The standardized protocols outlined in this guide provide a framework for the accurate assessment of this compound contamination, which is essential for environmental risk assessment and the development of effective remediation strategies. The continued monitoring of these legacy pesticides is crucial for safeguarding ecosystem and human health.

References

Heptachlor and its Metabolite Heptachlor Epoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptachlor is a persistent organochlorine pesticide, now banned in many countries, that was widely used for termite control and agricultural applications. Its primary metabolite, this compound epoxide, is more toxic and environmentally persistent.[1][2] This technical guide provides an in-depth overview of the chemical properties, toxicokinetics, mechanisms of toxicity, and analytical methodologies for this compound and this compound epoxide. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white to tan, waxy solid with a camphor-like odor.[3] Its metabolite, this compound epoxide, is a white crystalline solid.[4] Both compounds are relatively insoluble in water but soluble in most organic solvents.[4]

| Property | This compound | This compound Epoxide |